N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of an acetamidophenyl group and a benzofuran moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves a multi-step process. One common method starts with the acylation of 4-aminophenol to form 4-acetamidophenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 3-methylbenzofuran-2-carboxylic acid chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. For example, the use of a packed bed reactor with a supported metal catalyst can facilitate the acetylation and subsequent reactions under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives of the benzofuran ring.
Scientific Research Applications
N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a selective inhibitor of cyclooxygenase-2 (COX-2), thereby reducing inflammation and pain . Additionally, it may modulate other signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-indomethacin amide: A potent and selective reversible inhibitor of COX-2 with anti-inflammatory properties.
4’-acetamidophenyl-2-(5’-p-toluyl-1’-methylpyrrole)acetate: Exhibits anti-inflammatory, analgesic, and antipyretic activity.
Uniqueness
N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-15-5-3-4-6-16(15)23-17(11)18(22)20-14-9-7-13(8-10-14)19-12(2)21/h3-10H,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZPTHKVSHLLMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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